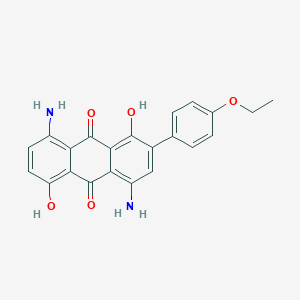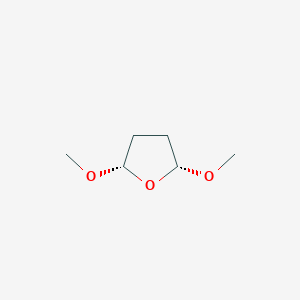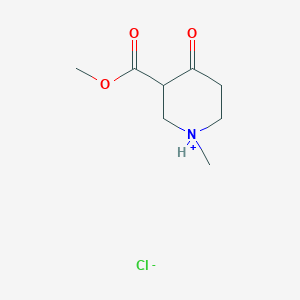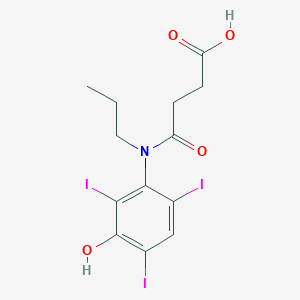
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid (HPPS) is a non-ionic contrast agent that is widely used in medical imaging procedures, particularly in computed tomography (CT) scans. HPPS is a water-soluble compound that contains three iodine atoms, which make it an effective contrast agent for imaging soft tissues and blood vessels.
Aplicaciones Científicas De Investigación
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is primarily used as a contrast agent in medical imaging procedures, particularly in CT scans. It is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid has also been used in research studies to investigate the effects of contrast agents on the body and to develop new imaging techniques.
Mecanismo De Acción
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid works by absorbing X-rays, which makes the tissues and blood vessels containing the contrast agent appear brighter on the CT scan. The iodine atoms in 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid are responsible for absorbing the X-rays, and the contrast agent is eliminated from the body through the kidneys.
Efectos Bioquímicos Y Fisiológicos
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is generally well-tolerated by the body, but it can cause adverse reactions in some patients. These reactions may include nausea, vomiting, headache, and allergic reactions. 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is also known to cause nephrotoxicity, which is damage to the kidneys. Patients with pre-existing renal dysfunction are at a higher risk of developing nephrotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is a widely used contrast agent in medical imaging procedures, and it has also been used in research studies to investigate the effects of contrast agents on the body. One advantage of 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is that it is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. However, 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid has some limitations in lab experiments. It can be difficult to obtain pure 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid, and the synthesis process can be time-consuming and expensive. Additionally, 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can cause adverse reactions in some patients, which can affect the results of the experiment.
Direcciones Futuras
There are several future directions for research on 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. One area of research is the development of new contrast agents that are less toxic and more effective than 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. Another area of research is the investigation of the long-term effects of 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid on the body, particularly on the kidneys. Finally, research is needed to develop new imaging techniques that can provide more detailed information about the body's tissues and organs.
Métodos De Síntesis
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can be synthesized by reacting 3-hydroxy-2',4',6'-triiodobenzoyl chloride with N-propylsuccinimide in the presence of a base such as triethylamine. The reaction yields 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid as a white crystalline powder, which is then purified by recrystallization.
Propiedades
Número CAS |
10515-72-7 |
|---|---|
Nombre del producto |
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid |
Fórmula molecular |
C13H14I3NO4 |
Peso molecular |
628.97 g/mol |
Nombre IUPAC |
4-(3-hydroxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-2-5-17(9(18)3-4-10(19)20)12-7(14)6-8(15)13(21)11(12)16/h6,21H,2-5H2,1H3,(H,19,20) |
Clave InChI |
VSDUMHXFCUCZKA-UHFFFAOYSA-N |
SMILES |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
SMILES canónico |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
Otros números CAS |
10515-72-7 |
Sinónimos |
3-[[N-(3-Hydroxy-2,4,6-triiodophenyl)-N-propylamino]carbonyl]propionic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



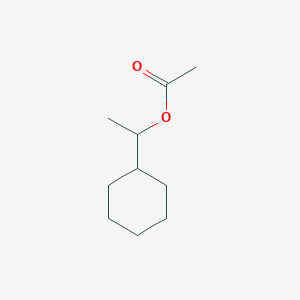
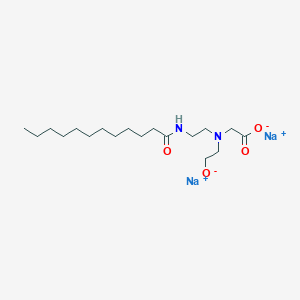

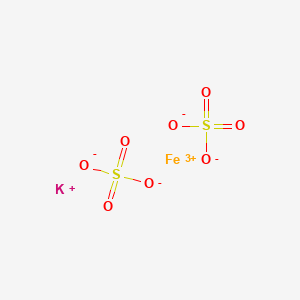
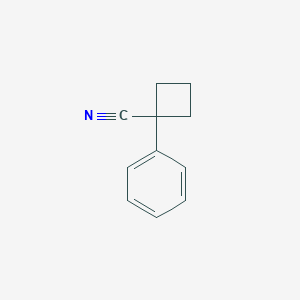




![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
